NGA3 N-Glycan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

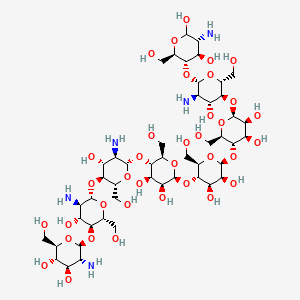

NGA3 N-Glycan, also known as a triantennary N-glycan, is a complex carbohydrate structure found on glycoproteins. It is characterized by its three antennae, which are branches of sugar molecules extending from a core structure. This compound is significant in various biological processes, including cell-cell communication, protein folding, and immune responses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of NGA3 N-Glycan typically involves enzymatic and chemical methods. One common approach is the enzymatic release of N-glycans from glycoproteins using enzymes such as PNGase F. This is followed by purification steps, including high-performance liquid chromatography (HPLC) and glycosidase digestion to obtain the desired glycan structure .

Industrial Production Methods

In an industrial setting, this compound is often produced from bovine serum fetuin, a glycoprotein rich in complex glycans. The process involves hydrazinolysis to release the oligosaccharides, followed by purification using HPLC and enzymatic treatments to achieve the triantennary structure .

Analyse Des Réactions Chimiques

Types of Reactions

NGA3 N-Glycan can undergo various chemical reactions, including:

Oxidation: This reaction can modify the terminal sugar residues, often using reagents like periodate.

Reduction: Reduction reactions can be used to stabilize the glycan structure, typically employing sodium borohydride.

Substitution: Substitution reactions can introduce new functional groups into the glycan structure, often using reagents like acetic anhydride.

Common Reagents and Conditions

Oxidation: Sodium periodate in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Acetic anhydride in pyridine.

Major Products

Applications De Recherche Scientifique

Cancer Research

Role in Tumor Metastasis

NGA3 N-Glycan is involved in modulating tumor behavior, particularly in cancer metastasis. Studies have demonstrated that bisecting N-acetylglucosamine (GlcNAc), a component of this compound, can inhibit cancer cell migration and metastasis. For instance, overexpression of the enzyme responsible for synthesizing bisecting GlcNAc (GnT-III) in melanoma cells resulted in reduced metastatic potential when injected into mice . This suggests that manipulating this compound levels could be a therapeutic strategy to control tumor spread.

Mechanisms of Action

The mechanisms by which this compound affects cancer cell behavior include:

- Cell Adhesion : Bisecting GlcNAc enhances the retention of E-cadherin on the cell surface, promoting cell adhesion and reducing the likelihood of metastasis .

- Altered Glycosylation Patterns : Changes in glycosylation profiles due to this compound modifications can influence cell signaling pathways associated with cancer progression .

Immunology

Interaction with Immune Cells

This compound plays a crucial role in immune responses. Research indicates that specific glycan structures can modulate interactions between glycoproteins and immune receptors, such as galectins. For example, the binding affinity of mucin-type glycoproteins to galectin-3 is enhanced by the presence of N-glycans, facilitating immune evasion by tumors .

Potential as Biomarkers

The differential expression of this compound in various tissues has been explored as a potential biomarker for cancer diagnosis and prognosis. A study profiling the N-glycome across normal and cancerous tissues found significant alterations in this compound levels, suggesting its utility in distinguishing between healthy and malignant states .

Glycomics

Advancements in Glycan Analysis

Recent advancements in glycomics have highlighted the importance of this compound profiling for understanding complex biological systems. The oxidative release of natural glycans (ORNG) method allows for rapid and efficient extraction of NGA3 N-Glycans from biological samples, enabling large-scale studies . This method has proven effective in profiling resistant glycan structures that are typically challenging to analyze.

Case Study: Profiling Human Serum

A case study utilizing the ORNG method demonstrated its effectiveness in profiling NGA3 N-Glycans from human serum samples. Mass spectrometry analysis revealed distinct glycan profiles associated with different health conditions, underscoring the potential for this compound as a diagnostic tool .

Table 1: Impact of Bisecting GlcNAc on Cancer Metastasis

| Study | Model | Findings |

|---|---|---|

| B16 melanoma cells | Reduced lung metastasis with GnT-III overexpression | |

| GnT-III knockout mice | Increased tumor growth and metastasis |

Table 2: Applications of this compound in Immunology

Mécanisme D'action

The mechanism by which NGA3 N-Glycan exerts its effects involves its interaction with specific receptors and proteins on the cell surface. These interactions can trigger various cellular pathways, including those involved in immune responses and cell signaling. The molecular targets often include lectins and other carbohydrate-binding proteins that recognize the unique structure of this compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

A2 N-Glycan: A biantennary glycan with two branches.

A4 N-Glycan: A tetraantennary glycan with four branches.

Hybrid N-Glycan: Contains both high-mannose and complex branches.

Uniqueness

NGA3 N-Glycan is unique due to its triantennary structure, which provides specific binding properties and biological functions not found in other glycans. This makes it particularly useful in applications requiring precise glycan recognition and interaction.

Activité Biologique

NGA3 N-Glycan is a complex carbohydrate structure with significant implications in various biological processes. This article delves into its biological activity, focusing on its synthesis, structural characteristics, interactions, and effects on cellular functions. The information is compiled from diverse research findings and case studies to provide a comprehensive overview.

Overview of N-Glycan Structures

N-Glycans are essential post-translational modifications that influence protein folding, stability, and function. They are synthesized in the endoplasmic reticulum and Golgi apparatus through a series of enzymatic steps involving glycosyltransferases. The branching of N-glycans is primarily regulated by a family of enzymes known as N-acetylglucosaminyltransferases (GnTs), which include NGA3 (also known as GnT-III) that specifically adds bisecting GlcNAc residues to the glycan structure .

Structure of this compound

The typical structure of this compound includes:

- Core Structure : Composed of two N-acetylglucosamine (GlcNAc) and three mannose (Man) residues.

- Branching : Characterized by the presence of bisecting GlcNAc, which influences the overall conformation and biological activity.

- Variability : Exhibits variations in branching patterns leading to different glycoforms that can affect protein interactions and functions.

Biological Functions of this compound

This compound plays a pivotal role in several biological activities:

- Cell Signaling : The presence of bisecting GlcNAc has been shown to modulate cell signaling pathways, particularly in T cells where it regulates receptor clustering and signaling dynamics .

- Immune Response : Alterations in N-glycan structures can impact immune cell activation and function. For instance, the expression of Mgat5 (GnT-V), which adds β1,6-GlcNAc branches, has been linked to enhanced T-cell responses and reduced autoimmune disease susceptibility .

- Cancer Progression : Studies indicate that this compound may influence tumor metastasis. Overexpression of GnT-III in melanoma cells reduced lung metastasis through alterations in E-cadherin functionality, suggesting potential therapeutic targets for cancer intervention .

Case Study 1: Alzheimer’s Disease

In a study involving GnT-III knockout mice, researchers observed a significant reduction in amyloid-beta (Aβ) peptide deposition associated with Alzheimer’s disease pathology. The absence of bisecting GlcNAc led to aberrant localization of BACE1, an enzyme involved in Aβ production, highlighting the critical role of this compound in neurodegenerative diseases .

Case Study 2: Type 2 Diabetes

Research has shown that alterations in IgG N-glycosylation patterns correlate with type 2 diabetes incidence. Specific glycoforms characterized by reduced fucosylation and increased sialylation were associated with improved insulin sensitivity and lower inflammation markers . This suggests that this compound may serve as a biomarker for metabolic disorders.

Enzymatic Modifications

A recent study utilized LC-MS/MS to analyze the processing rates of various glycoproteins undergoing sequential enzymatic modifications. The results indicated significant site-specific differences in the addition of GlcNAc residues across different proteins, emphasizing the complexity and regulation of N-glycan biosynthesis .

| Glycoprotein | Modification Rate | Enzyme Used |

|---|---|---|

| CD16a | Slow | MGAT1 |

| PDI | Slow | MGAT1 |

| Etanercept | Variable | MAN2A1 |

Propriétés

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H87N5O36/c49-17-24(64)34(10(2-55)75-41(17)74)83-43-21(53)27(67)37(13(5-58)79-43)87-46-32(72)29(69)39(15(7-60)81-46)89-48-33(73)30(70)40(16(8-61)82-48)88-47-31(71)28(68)38(14(6-59)80-47)86-45-20(52)26(66)36(12(4-57)78-45)85-44-19(51)25(65)35(11(3-56)77-44)84-42-18(50)23(63)22(62)9(1-54)76-42/h9-48,54-74H,1-8,49-53H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38-,39-,40-,41?,42+,43+,44+,45+,46+,47+,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBQNCFOSBIVNI-IZDLGGNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)N)OC8C(OC(C(C8O)N)O)CO)CO)CO)CO)CO)CO)CO)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)N)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)N)O)CO)CO)CO)CO)CO)CO)CO)N)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H87N5O36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1310.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.